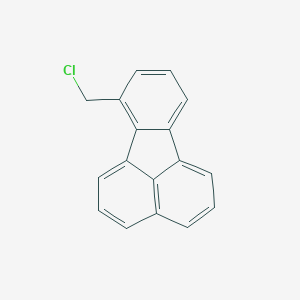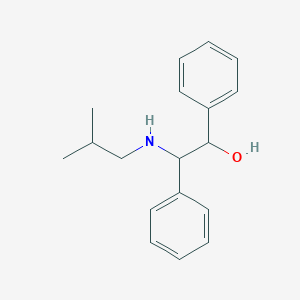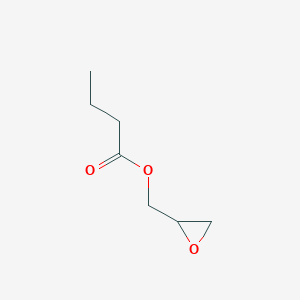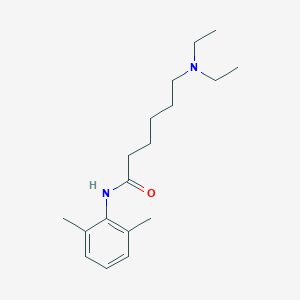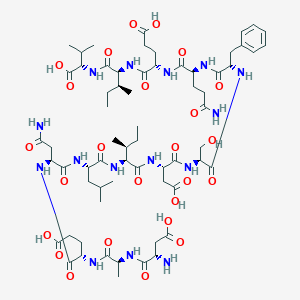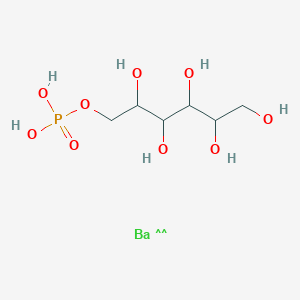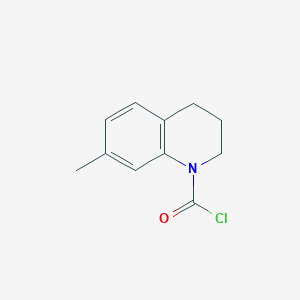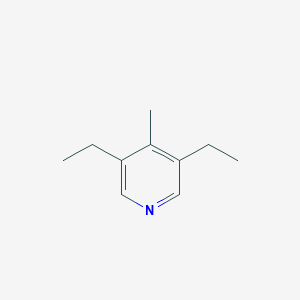
3,5-Diethyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-4-methylpyridine (DEMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C9H13N. DEMP has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-4-methylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions through coordination bonds.
Efectos Bioquímicos Y Fisiológicos
3,5-Diethyl-4-methylpyridine has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-Diethyl-4-methylpyridine in lab experiments is its high selectivity and sensitivity towards certain metal ions, which allows for accurate detection and quantification. However, one limitation of using 3,5-Diethyl-4-methylpyridine is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several potential future directions for the use of 3,5-Diethyl-4-methylpyridine in scientific research. For example, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications in catalysis, gas storage, and drug delivery. Additionally, 3,5-Diethyl-4-methylpyridine could be used as a starting material for the synthesis of novel organic compounds with potential biological activities. Further research is needed to fully explore the potential applications of 3,5-Diethyl-4-methylpyridine in various fields of science.
In conclusion, 3,5-Diethyl-4-methylpyridine is a versatile compound with unique properties that make it a valuable tool in scientific research. Its potential applications are vast, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 3,5-Diethyl-4-methylpyridine involves the reaction of 2,6-lutidine with ethyl iodide and methyl iodide in the presence of a strong base. The reaction yields 3,5-Diethyl-4-methylpyridine as a major product with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
3,5-Diethyl-4-methylpyridine has been extensively used in scientific research as a ligand for metal complexes and as a building block for the synthesis of various organic compounds. It has been found to exhibit excellent selectivity and sensitivity towards certain metal ions, making it a useful tool in analytical chemistry.
Propiedades
Número CAS |
101290-49-7 |
|---|---|
Nombre del producto |
3,5-Diethyl-4-methylpyridine |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,5-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
OGMIDXZBMPQIDK-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)CC |
SMILES canónico |
CCC1=CN=CC(=C1C)CC |
Sinónimos |
Pyridine,3,5-diethyl-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



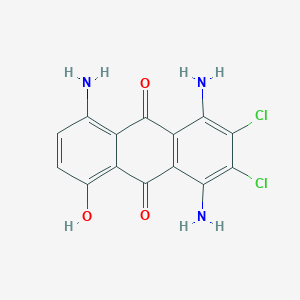
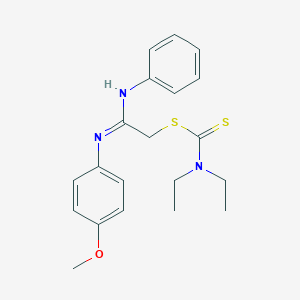
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
